6-Oxohexanenitrile
Description
6-Oxohexanenitrile (CAS varies by derivative; e.g., 884504-62-5 for the 2-bromophenyl variant) is an organic compound featuring a six-carbon aliphatic chain with a ketone group (oxo) at the sixth carbon and a nitrile group (-C≡N) at the terminal position. Its derivatives often include aromatic or heterocyclic substituents, such as bromophenyl, fluorophenyl, or pyridyl groups, which significantly alter its physicochemical properties and applications .
Properties
CAS No. |
3523-02-2 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
6-oxohexanenitrile |
InChI |
InChI=1S/C6H9NO/c7-5-3-1-2-4-6-8/h6H,1-4H2 |
InChI Key |
ROLXEZSIIQQWRL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC#N)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Functional Groups : Ketone (C=O) and nitrile (C≡N).
- Molecular Formula: Base structure C₆H₉NO; derivatives vary (e.g., C₁₂H₁₁BrNO for 6-(4-bromophenyl)-6-oxohexanenitrile) .
- Applications : Primarily used in pharmaceutical research (e.g., as intermediates in drug synthesis) and industrial chemistry .
Comparison with Similar Compounds
The following table and analysis compare 6-Oxohexanenitrile with structurally or functionally related compounds:
Structural and Functional Differences
- 6-Aminohexanenitrile: Replaces the ketone group with an amine (-NH₂), enabling polymerization into polyamides like nylon-6 .
- 5-Hexenenitrile : Contains a double bond instead of a ketone, making it reactive in addition reactions (e.g., catalytic hydrogenation) .
- 2-Hexanone: A simple ketone lacking the nitrile group; primarily used as a solvent due to its low polarity .
- Aromatic Derivatives : Substituted variants (e.g., 6-(4-fluorophenyl)-6-oxohexanenitrile) exhibit enhanced stability and bioactivity, making them valuable in drug discovery .
Physicochemical Properties
- Boiling Points: this compound derivatives (e.g., bromophenyl variant) have higher boiling points (~250–300°C) due to aromatic substituents, compared to 2-hexanone (127°C) .
- Polarity: The nitrile group increases polarity compared to 2-hexanone, enhancing solubility in polar aprotic solvents.
Research and Industrial Significance
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